molecular formula C14H9Cl2N3 B2640892 7-chloro-N-(4-chlorophenyl)quinazolin-4-amine CAS No. 74303-39-2

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine

Cat. No.: B2640892
CAS No.: 74303-39-2
M. Wt: 290.15
InChI Key: IZBISXIQHKUYQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-chlorophenyl)quinazolin-4-amine typically involves the reaction of 4-chloroaniline with 2-aminobenzonitrile in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the quinazoline ring . Common reaction conditions include the use of solvents like ethanol or dimethylformamide (DMF) and heating the reaction mixture to temperatures around 100-150°C .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines .

Scientific Research Applications

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its dual chloro-substitution enhances its potential as an antimicrobial and anticancer agent .

Biological Activity

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Target Interactions
Quinazoline derivatives, including this compound, interact with various biological targets, leading to multiple pharmacological effects. These compounds have been shown to act on several pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation .

Biochemical Pathways
The compound exhibits activity against key enzymes and receptors involved in cancer progression and inflammatory responses. It has been reported to inhibit protein kinases and other molecular targets relevant to tumor growth and metastasis .

Biological Activities

Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, with notable cytotoxic effects. For instance, in a study evaluating hybrid compounds containing similar structures, several derivatives exhibited GI50 values ranging from 0.05 to 0.95 µM against human cancer cell lines .

Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives is well-documented. Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in cellular models, indicating a role in managing inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    A study conducted by the National Cancer Institute evaluated various quinazoline derivatives against 58 human cancer cell lines. Compounds derived from this compound exhibited significant cytostatic activity with IC50 values indicating potent effects against specific cancer types .
  • Antimicrobial Testing
    In an investigation into the antimicrobial efficacy of quinazoline derivatives, this compound was tested against clinical isolates of bacteria and fungi. The results indicated substantial inhibition of growth in resistant strains, highlighting its potential as a therapeutic agent in infectious diseases .

Data Tables

Activity Type Effectiveness (IC50/µM) Target Pathway/Mechanism
Anticancer0.05 - 0.95Inhibition of cell proliferation and apoptosis
AntimicrobialVaries by strainDisruption of bacterial cell wall synthesis
Anti-inflammatoryNot specifiedInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

7-chloro-N-(4-chlorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3/c15-9-1-4-11(5-2-9)19-14-12-6-3-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBISXIQHKUYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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